molecular formula C21H20N4O3S B11196040 N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11196040
M. Wt: 408.5 g/mol
InChI Key: MPNDXOMWFDJJFL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that features a unique structure combining a dimethoxyphenyl group and a pyrimidoindole moiety

Preparation Methods

The synthesis of N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O3S/c1-12-4-5-17-16(6-12)19-20(25-17)21(23-11-22-19)29-10-18(26)24-13-7-14(27-2)9-15(8-13)28-3/h4-9,11,25H,10H2,1-3H3,(H,24,26)

InChI Key

MPNDXOMWFDJJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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